5-Aminothiazole-4-carboxamide
Overview
Description
5-Aminothiazole-4-carboxamide is a chemical compound that serves as a precursor for the synthesis of various heterocyclic compounds, including thiazole [4,5-d] pyrimidines. It is of interest in the field of medicinal chemistry due to its potential use in the development of biologically active molecules .
Synthesis Analysis
The synthesis of 5-Aminothiazole-4-carboxamide has been approached through different methods. One efficient synthesis method reported a high total yield of 79% starting from aminocyanacetamide, which is considered environment-friendly and suitable for industrial production . Another synthesis route involves the cyclization of 2-acylamino-2-thiocarbamoylacetamides with acetic formic anhydride, yielding 5-formamidothiazole-4-carboxamides, which are then converted to 5-aminothiazole-4-carboxamides by hydrolysis .
Molecular Structure Analysis
The molecular structure of 5-aminothiazole-4-carboxamide derivatives has been characterized using various analytical techniques. Single-crystal X-ray analysis has been employed to assign the structure of related compounds, confirming the presence of the thiazole ring and the amino group in the molecule .
Chemical Reactions Analysis
5-Aminothiazole-4-carboxamide and its derivatives participate in various chemical reactions. They can undergo heterocyclization reactions with bifunctional reagents to produce new heterocyclic polycyclic ensembles containing a 1,2,3-triazole fragment, a thiazole, and a residue of the natural alkaloid cytisine . Additionally, the compound can be used in multicomponent reactions with carbonyl compounds to synthesize triazolopyrimidines .
Physical and Chemical Properties Analysis
Scientific Research Applications
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Synthesis of Thiazole [4,5-d] Pyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: 5-Aminothiazole-4-carboxamide is a precursor for the synthesis of thiazole [4,5-d] pyrimidines . These compounds are the isostere of purines and precursors to bioactive molecules in the synthesis of antiviral, anticancer, antibacterial, anti-inflammatory, and anti-psychotic drugs .
- Methods of Application: The synthesis method starts with aminocyanacetamide. The reaction of aminocyanacetamide with carbon disulfide furnishes the substituted thiazole in a 95% yield . Methylation of the resulting compound yields a methylthio derivative. The desired product is obtained after reduction over a Raney nickel .
- Results: This synthesis method is environment-friendly and suitable for industrial production. It has a high total yield (79%) of 5-aminothiazole-4-carboxamide .
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Biological Evaluation of Thiazole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- Methods of Application: The synthesis of thiazole-based heterocyclic scaffolds involves various chemical reactions . Modification of thiazole-based compounds at different positions generates new molecules with potent biological activities .
- Results: Thiazole derivatives have shown promising results in various biological activities studies .
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Synthesis of Tiazofurin Analog
- Scientific Field: Medicinal Chemistry
- Application Summary: 5-Aminothiazole-4-carboxamide is used in the synthesis of a new tiazofurin analog . Tiazofurin is an antineoplastic drug used in cancer treatment .
- Methods of Application: The synthesis involves a series of chemical reactions to produce the tiazofurin analog . The specific procedures and technical details would be detailed in the original research .
- Results: The synthesized tiazofurin analog was evaluated for its in vitro antiproliferative activity against a panel of human tumor cells .
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Synthesis of Sulfathiazole
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Sulfathiazole is an antimicrobial drug, and 5-Aminothiazole-4-carboxamide can be used in its synthesis .
- Methods of Application: The synthesis of sulfathiazole involves various chemical reactions . The specific procedures and technical details would be detailed in the original research .
- Results: Sulfathiazole has shown effective antimicrobial activity .
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Synthesis of Thiazolo[4,5-d] Pyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: 5-Aminothiazole-4-carboxamide is a precursor for the synthesis of thiazolo[4,5-d] pyrimidines . These compounds are used in the synthesis of antiviral, antibacterial, anti-inflammatory, and anti-psychotic drugs .
- Methods of Application: The synthesis method starts with aminocyanacetamide. The reaction of aminocyanacetamide with carbon disulfide furnishes the substituted thiazole in a 95% yield . Methylation of the resulting compound yields a methylthio derivative. The desired product is obtained after reduction over a Raney nickel .
- Results: This synthesis method is environment-friendly and suitable for industrial production. It has a high total yield (79%) of 5-aminothiazole-4-carboxamide .
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Antibacterial Evaluation of Thiazolo[4,5-d] Pyrimidines
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiazolo[4,5-d] pyrimidines synthesized from 5-Aminothiazole-4-carboxamide have been evaluated for their antibacterial properties .
- Methods of Application: The synthesized thiazolo[4,5-d] pyrimidines are tested against various bacterial strains to evaluate their antibacterial activity .
- Results: The results of the antibacterial evaluation would be detailed in the original research .
Safety And Hazards
Future Directions
5-Aminothiazole-4-carboxamide could potentially be used in the treatment of diseases. For instance, a related compound, AICAR, has been used clinically to treat and protect against cardiac ischemic injury . It has also been found to induce differentiation in a subset of primary acute myeloid leukemia blasts .
properties
IUPAC Name |
5-amino-1,3-thiazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-3(8)2-4(6)9-1-7-2/h1H,6H2,(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTWCCFQMSROIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504587 | |
Record name | 5-Amino-1,3-thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminothiazole-4-carboxamide | |
CAS RN |
5539-46-8 | |
Record name | 5-Amino-1,3-thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Aminothiazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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